2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (hereafter referred to as Compound A) features a thiazolo[4,5-d]pyridazine core substituted with a methyl group at position 2, a thiophen-2-yl group at position 7, and an acetamide side chain linked to a 3-(trifluoromethyl)phenyl moiety.
The trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability compared to halogens like chlorine, while the thiophene moiety may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S2/c1-10-23-16-17(30-10)15(13-6-3-7-29-13)25-26(18(16)28)9-14(27)24-12-5-2-4-11(8-12)19(20,21)22/h2-8H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFSAFSIJAAZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel organic molecule featuring a complex structure with potential biological activities. Its unique thiazolo[4,5-d]pyridazin core and various substituents suggest that it may interact with biological systems in significant ways. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H14F3N4O2S2 |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 942004-43-5 |
The compound's mechanism of action is still under investigation, but preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to alterations in metabolic processes, potentially inhibiting tumor growth or microbial proliferation.
Antitumor Activity
Research indicates that compounds with similar thiazolo[4,5-d]pyridazin structures exhibit significant antitumor properties. For example, related thiazole derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Case Study:
A study exploring the cytotoxic effects of thiazole-based compounds revealed that modifications at specific positions on the thiazole ring can enhance activity against cancer cells. The presence of electron-donating groups was found to increase potency, suggesting that structural optimization could yield more effective antitumor agents .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazole derivatives are known for their antibacterial and antifungal properties. Studies have demonstrated that certain structural features contribute to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity Comparison
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Antibacterial | 10 |
| Thiazole Derivative B | Antifungal | 15 |
| 2-(2-methyl-4-oxo-7-(thiophen-2-yl)... | Potentially Active | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups and their positions relative to the thiazolo[4,5-d]pyridazin core play a significant role in determining the compound's efficacy.
-
Electron-Drawing vs. Electron-Donating Groups:
- Electron-withdrawing groups (e.g., trifluoromethyl) may enhance binding affinity to target proteins.
- Electron-donating groups can improve solubility and bioavailability.
-
Substituent Positioning:
- Variations in the positioning of substituents on the aromatic rings can lead to significant changes in activity profiles.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Properties : Studies have shown that derivatives of thiazolo[4,5-d]pyridazine can inhibit tumor growth by interacting with specific cellular targets, potentially disrupting cancer cell proliferation .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy varies among different strains, with some derivatives showing significant inhibition .
Applications in Medicinal Chemistry
The unique structural features of this compound allow for diverse applications:
- Drug Development : Due to its antitumor and antimicrobial properties, it is being explored as a lead compound for new therapeutic agents.
- Biological Interaction Studies : Understanding the interactions with biological targets is crucial for optimizing its pharmacodynamics and therapeutic efficacy .
- Synthesis of Derivatives : The ability to modify functional groups allows for the creation of new derivatives with enhanced biological activities, which can be tailored for specific therapeutic applications .
Case Studies
Several studies have investigated the biological activities of compounds related to 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analog: N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (Compound B )
- Core Structure : Both compounds share the thiazolo[4,5-d]pyridazine backbone, 2-methyl, 4-oxo, and 7-thiophen-2-yl substituents.
- Side Chain Variation :
- Compound A : 3-(Trifluoromethyl)phenyl group.
- Compound B : 4-Chlorophenyl group.
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Formula | C₂₁H₁₅F₃N₄O₂S₂ | C₂₀H₁₅ClN₄O₂S₂ |
| Molecular Weight | 500.49 g/mol | 474.94 g/mol |
| Key Substituent | 3-CF₃Ph | 4-ClPh |
| LogP (Predicted) | 3.8 (estimated via ChemDraw) | 3.2 (estimated via ChemDraw) |
Implications of Substituents:
- Steric and Lipophilic Effects : The CF₃ group’s bulkiness and higher lipophilicity may enhance membrane permeability but reduce aqueous solubility relative to Compound B .
Challenges :
Pharmacokinetic and Stability Considerations
- Solubility : Compound B ’s lower logP suggests better aqueous solubility, which may improve bioavailability in hydrophilic environments.
- Stability : Both compounds’ thiophene rings are susceptible to oxidation, but the electron-withdrawing CF₃ group in Compound A could mitigate this via inductive effects.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis involves multi-step reactions starting with thiophene derivatives and pyridazine precursors. Critical steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₂S₅) is used to cyclize intermediates into the thiazolo[4,5-d]pyridazinone core .
- Acetamide coupling : Acyl chlorides or activated esters react with the 3-(trifluoromethyl)aniline moiety under Schotten-Baumann conditions .
- Optimization : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and adjust solvent polarity (e.g., DMF vs. THF) to improve regioselectivity. Temperature gradients (50–80°C) enhance cyclization efficiency .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Primary methods :
- NMR : ¹H/¹³C NMR confirms the thiophene substituent (δ 7.2–7.5 ppm for aromatic protons) and trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 463.05 (calculated for C₂₀H₁₃F₃N₄O₂S₂) .
- Supplementary data : IR spectroscopy validates carbonyl stretches (1680–1700 cm⁻¹) from the acetamide and pyridazinone groups .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
- Screening protocols :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test activity against CDKs or MAP kinases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .
- Controls : Include a reference thiazolo[4,5-d]pyridazine derivative lacking the trifluoromethyl group to assess structural contributions .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Analysis framework :
- Assay variability : Compare buffer pH (e.g., 7.4 vs. 6.8) and serum content (fetal bovine serum may sequester hydrophobic compounds) .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., oxidized thiophene derivatives) that may antagonize activity .
- Case study : A 2024 study found that residual DMF (>0.1%) in samples artificially suppressed kinase inhibition by 15–20% .
Q. What computational strategies predict binding modes to therapeutic targets?
- Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures of CDK2 (PDB: 1HCL) to model interactions between the trifluoromethylphenyl group and hydrophobic pockets .
- MD simulations : GROMACS simulations (100 ns) assess stability of the thiazolo-pyridazine core in aqueous environments .
- Validation : Overlay docking results with experimental SAR data to refine scoring functions .
Q. How can reaction scalability be improved without compromising stereochemical integrity?
- Process design :
- Flow chemistry : Implement continuous flow reactors for thiazole cyclization, reducing side reactions (e.g., dimerization) observed in batch processes .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings involving thiophene boronic acids .
- Data-driven optimization : Apply a Box-Behnken experimental design to model temperature, catalyst loading, and solvent effects on yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
